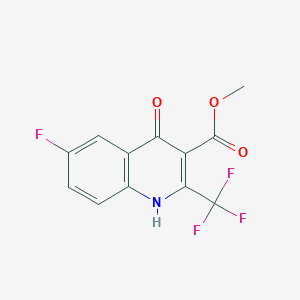
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
“Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the CAS Number: 1384265-63-7 . It has a molecular weight of 289.19 . The IUPAC name for this compound is methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)-3-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F4NO3/c1-20-11(19)8-9(18)6-4-5(13)2-3-7(6)17-10(8)12(14,15)16/h2-4H,1H3,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature is between 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, particularly four-membered to seven-membered rings . These heterocycles exhibit unique biological activities and are valuable in drug research and development due to their structural diversity and pharmacological potential.
Drug Development
The trifluoromethyl group in this compound is a common pharmacophore in many FDA-approved drugs . Its presence can enhance the biological activity of pharmaceuticals, making it a significant component in the development of new medications, especially those targeting complex diseases.
Antitubercular Agents
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate is used to synthesize thioquinolines, which have shown promise as non-cytotoxic, potent, and selective antitubercular agents . This application is crucial given the global challenge of tuberculosis and the need for more effective treatments.
Liquid Crystal Components
Due to its structural properties, this compound can be utilized in the synthesis of materials for liquid crystals . These materials are essential for displays in various electronic devices, indicating a significant application in the tech industry.
Enzyme Inhibition
The compound’s derivatives have been studied for their enzyme inhibitory properties . This is particularly important in the design of drugs that can modulate enzyme activity, which is a key strategy in treating diseases like cancer and autoimmune disorders.
Antibacterial and Antiviral Research
Fluorinated quinolines, including derivatives of this compound, have been explored for their antibacterial and antiviral activities . This research is vital for the ongoing development of new antibiotics and antiviral drugs, especially in the face of rising antibiotic resistance.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .
Future Directions
Mechanism of Action
Target of Action
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl and fluoride groups
Mode of Action
It is known that this compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .
Biochemical Pathways
It serves as a precursor for synthesising thioquinolines, which are used to develop non-cytotoxic, potent and selective antitubercular agents .
properties
IUPAC Name |
methyl 6-fluoro-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO3/c1-20-11(19)8-9(18)6-4-5(13)2-3-7(6)17-10(8)12(14,15)16/h2-4H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHXRHNDRXAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




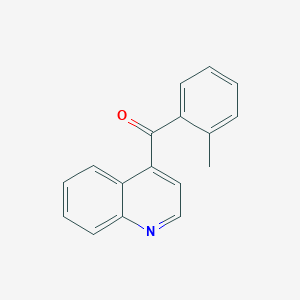
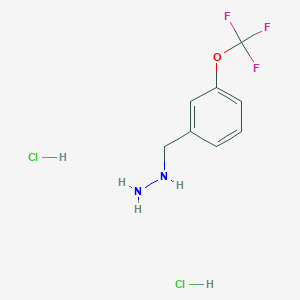
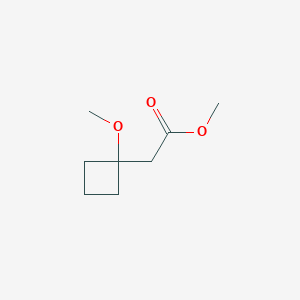
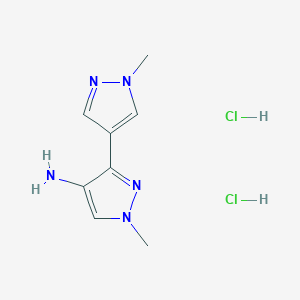
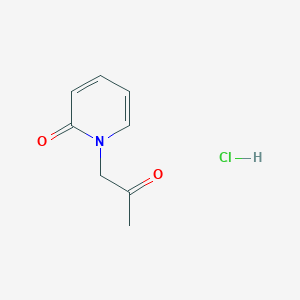

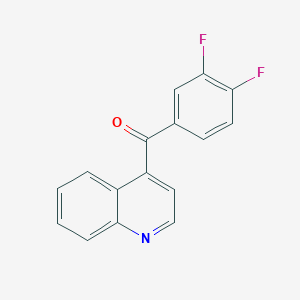

![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)

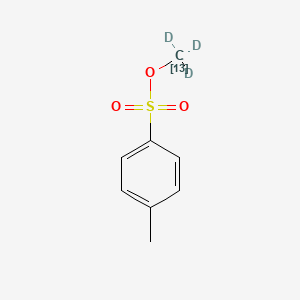
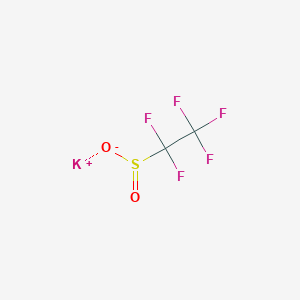
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)